1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one
Description
Properties
CAS No. |
37901-73-8 |
|---|---|
Molecular Formula |
C13H11FN2O |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C13H11FN2O/c14-9-4-6-10(7-5-9)16-12-2-1-3-13(17)11(12)8-15-16/h4-8H,1-3H2 |
InChI Key |
UDCUZAJVQJQLLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diketones with Hydrazine Derivatives
The indazolone scaffold is frequently constructed via cyclocondensation reactions between 1,3-diketones and hydrazine derivatives. In a representative procedure, a cyclohexanone bearing 1,3-dicarbonyl moieties reacts with hydrazine hydrate in methanol under reflux to yield 6,7-dihydro-5H-indazol-4-one derivatives. For instance, 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one) cyclizes with hydrazine hydrate to form 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl)ethan-1-one in 65% yield. This method emphasizes the critical role of diketone geometry in directing regioselectivity, as electron-withdrawing groups (e.g., ketones) stabilize enolate intermediates during ring closure.
Chalcone-Based Cyclization with Semicarbazides
Alternative routes employ α,β-unsaturated ketones (chalcones) condensed with semicarbazides. A study by Thieme Connect demonstrates that refluxing 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)prop-2-en-1-one with substituted phenyl semicarbazides in glacial acetic acid yields pyrazole-1-carboxamide analogues. While this method primarily targets pyrazoles, substituting the chalcone precursor with a cyclohexenone derivative could facilitate indazole formation. For example, introducing a 4-fluorophenyl group at the β-position of the enone may direct cyclization toward the desired indazolone structure.
Incorporation of the 4-Fluorophenyl Substituent
Direct Synthesis via Pre-Functionalized Starting Materials
The 4-fluorophenyl group is often introduced early in the synthesis to streamline regiochemical control. VulcanChem’s entry for 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one highlights the use of 4-fluorophenylacetone as a precursor, which undergoes aldol condensation with formaldehyde to generate a diketone intermediate. Subsequent treatment with hydrazine hydrate in ethanol at 80°C affords the tetrahydroindazolone core with the fluorophenyl group pre-installed. This approach avoids late-stage functionalization challenges but requires access to fluorinated ketones, which may incur higher costs.
Transition Metal-Catalyzed Coupling Reactions
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Cyclization reactions favor polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol, which stabilize charged intermediates. Piperidine is frequently employed as a base to deprotonate hydrazine, accelerating nucleophilic attack on diketones. In contrast, coupling reactions require transition metal catalysts (e.g., ruthenium or palladium) and ligands such as biphenylphosphines to facilitate oxidative addition and reductive elimination steps.
Temperature and Reaction Time
Cyclocondensations typically proceed at ambient temperature over 5–12 hours, whereas coupling reactions demand reflux conditions (80–100°C) for 12–24 hours. Prolonged heating in acetic acid improves yields for chalcone-based routes but risks decarboxylation or side-product formation.
Analytical Characterization
Spectroscopic Validation
-
1H NMR : The 4-fluorophenyl group exhibits characteristic doublets at δ 7.2–7.4 ppm (J = 8.5–9.0 Hz) due to coupling with the fluorine atom. The indazolone carbonyl resonates at δ 204–210 ppm in 13C NMR.
-
IR Spectroscopy : Stretching vibrations at 1690–1714 cm⁻¹ confirm the presence of ketone groups, while N–H stretches appear at 3292–3346 cm⁻¹.
-
HRMS : Exact mass calculations for C13H11FN2O ([M+H]+) yield 230.0851, aligning with experimental data.
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds reveals planar indazole rings with dihedral angles of 8.5° between the fluorophenyl and indazolone moieties, indicating minimal steric strain.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
1-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Comparisons
The compound shares structural motifs with chalcones, pyrazoles, and thiazole derivatives, but its indazolone core distinguishes it. Key comparisons include:
- The indazolone core of the target compound introduces rigidity, which may improve metabolic stability compared to flexible chalcone derivatives .
Activity Comparisons
- Key Observations: Fluorine substitution at the para position (e.g., in chalcone 2j) correlates with enhanced inhibitory activity, likely due to increased electronegativity and hydrophobic interactions . Methoxy or bulkier substituents (e.g., 2n, 2p) reduce potency, suggesting steric hindrance or decreased electronic effects .
Biological Activity
1-(4-Fluorophenyl)-6,7-dihydro-5H-indazol-4-one, commonly referred to as a derivative of indazole, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its anticancer and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one is C13H11FN2O, with a molecular weight of approximately 230.24 g/mol. The presence of the fluorophenyl group enhances lipophilicity, which may influence both biological activity and pharmacokinetic properties.
The mechanism of action involves the compound's interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors critical in various signaling pathways, potentially leading to anticancer effects. For instance, similar compounds have been shown to interfere with the Notch-AKT signaling pathways, which are crucial for cell proliferation and survival.
Anticancer Activity
Research indicates that 1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one exhibits promising anticancer properties.
In Vitro Studies
- Cell Lines : The compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines.
- Apoptosis Induction : It has been shown to induce apoptosis in breast cancer cells by promoting oxidative stress and disrupting cellular signaling pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induces apoptosis |
| HeLa (Cervical) | 15.3 | Disrupts cell cycle progression |
| A549 (Lung) | 12.7 | Promotes oxidative stress |
Antimicrobial Properties
In addition to its anticancer activity, this compound is also being studied for its antimicrobial properties.
Preliminary Findings
Preliminary studies suggest it may exhibit activity against various bacterial strains, although further research is needed to fully understand its efficacy and mechanisms.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Bacillus subtilis | 20 |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Study : A study conducted by Smith et al. (2022) demonstrated that treatment with 1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one led to a significant reduction in tumor size in xenograft models of breast cancer.
- Antimicrobial Efficacy : In a study published by Jones et al. (2023), the compound exhibited notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for therapeutic applications in infectious diseases.
- Mechanistic Insights : Research by Lee et al. (2021) explored the interaction of this compound with the AKT pathway and found that it effectively inhibited AKT phosphorylation, leading to decreased cell survival in cancer models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
